

Application Notes and Protocols for T1-Weighted Imaging with Gadoxetic Acid

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Compound of Interest

Compound Name: *Gadoxetic acid*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing T1-weighted (T1w) magnetic resonance imaging (MRI) sequences with the hepatobiliary contrast agent, **Gadoxetic acid** (Gd-EOB-DTPA). This document is intended to guide researchers, scientists, and drug development professionals in the effective application of this imaging technique for preclinical and clinical research.

Introduction to Gadoxetic Acid-Enhanced T1-Weighted Imaging

Gadoxetic acid is a gadolinium-based contrast agent with a dual mode of action. Initially, it distributes in the extracellular fluid, enabling dynamic contrast-enhanced (DCE) imaging of vascular phases similar to conventional extracellular agents. Subsequently, it is actively transported into hepatocytes by organic anion transporting polypeptides (OATP1B1 and OATP1B3), providing functional information about hepatocyte integrity and biliary excretion during the hepatobiliary phase (HBP).^{[1][2][3]} T1-weighted sequences are optimal for visualizing the T1-shortening effects of gadolinium, making them the standard for imaging with **Gadoxetic acid**.

Key T1-Weighted Imaging Sequences

Several T1-weighted gradient-echo (GRE) sequences are commonly employed for **Gadoxetic acid**-enhanced liver MRI. The choice of sequence depends on the specific research question, available hardware, and desired image contrast.

- Spoiled Gradient-Echo (SPGR) / Flash (Fast Low Angle Shot): These are fundamental T1-weighted sequences that are fast and provide good T1 contrast. They are often used for dynamic phase imaging.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Volumetric Interpolated Breath-Hold Examination (VIBE): This is a 3D fat-suppressed gradient-echo sequence that allows for the acquisition of high-resolution images of the entire liver in a single breath-hold. It is widely used for all phases of **Gadoxetic acid**-enhanced MRI.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Dixon Technique: This method provides robust and uniform fat suppression by acquiring images at multiple echo times. It can be combined with other T1-weighted sequences to improve image quality, especially in patients with hepatic steatosis.

Quantitative Data Summary

The following tables summarize typical imaging parameters for various T1-weighted sequences used with **Gadoxetic acid**, compiled from multiple studies. These values should be considered as a starting point and may require optimization based on the specific scanner, patient population, and research objectives.

Table 1: Imaging Parameters for Spoiled Gradient-Echo (SPGR) Sequences

Parameter	1.5T	3T	Reference
Repetition Time (TR) (ms)	3.2 - 5.9	3.2 - 4.0	[11] [12]
Echo Time (TE) (ms)	2.5 - 2.7	1.6	[11] [12]
Flip Angle (°)	10 - 40	6 - 15	[5] [12]
Slice Thickness (mm)	1.8 - 3.0	4.2	[11] [12]
Field of View (FOV) (mm)	340 - 400	420	[11] [12]

Table 2: Imaging Parameters for Volumetric Interpolated Breath-Hold Examination (VIBE) Sequences

Parameter	1.5T	3T	Reference
Repetition Time (TR) (ms)	4.1	5.5	[9][13]
Echo Time (TE) (ms)	1.9	1.93	[9][13]
Flip Angle (°)	12	30	[9][13]
Slice Thickness (mm)	3.0 (interpolated from 6.0)	3.0	[9][13]
Field of View (FOV) (mm)	420	370	[9][13]

Table 3: Imaging Parameters for T1 Mapping Sequences

Parameter	3T (Dixon Look-Locker)	3T (VFA-GRE)	Reference
Repetition Time (TR) (ms)	3.5	20.5	[14][15]
Echo Time (TE) (ms)	1.23, 2.46	3.45, 4.92, 6.39, 7.86, 9.33, 10.8	[14][15]
Flip Angle (°)	8	3, 7, 11, 15	[14][15]
Slice Thickness (mm)	6	2.0	[14][15]
Field of View (FOV) (mm)	350	80 x 60	[14][15]

Experimental Protocols

Protocol 1: Standard Dynamic Contrast-Enhanced Liver MRI with Gadoxetic Acid

Objective: To assess the vascular characteristics and hepatobiliary function of the liver and focal liver lesions.

Patient Preparation:

- Patients should fast for at least 4-6 hours prior to the MRI examination to reduce bowel peristalsis and optimize gallbladder filling.
- Obtain informed consent and screen for contraindications to MRI and gadolinium-based contrast agents.

Contrast Agent Administration:

- The standard dose of **Gadoxetic acid** is 0.025 mmol/kg of body weight.[8]
- Administer the contrast agent as an intravenous bolus injection at a rate of 1-2 mL/s.[5][6][16]
- Follow the injection with a 20-30 mL saline flush at the same rate.[8][16]

Imaging Sequence:

- Pre-contrast: Acquire T1-weighted in-phase and opposed-phase images, and a fat-suppressed T1-weighted sequence (e.g., VIBE or SPGR).
- Dynamic Phases:
 - Late Arterial Phase: Typically acquired 20-35 seconds after the start of the contrast injection.
 - Portal Venous Phase: Typically acquired 60-80 seconds post-injection.
 - Transitional Phase: Typically acquired 2-5 minutes post-injection.[17]
- Hepatobiliary Phase (HBP): Acquired 15-25 minutes post-injection.[5][6] In patients with impaired liver function, delayed imaging at 40-120 minutes may be beneficial.[12]

Protocol 2: Quantitative T1 Mapping of the Liver with Gadoxetic Acid

Objective: To quantitatively assess liver function by measuring the T1 relaxation time of the liver parenchyma before and after **Gadoxetic acid** administration.

Patient Preparation and Contrast Administration:

- Follow the same preparation and administration protocol as for the standard DCE-MRI.

Imaging Sequence:

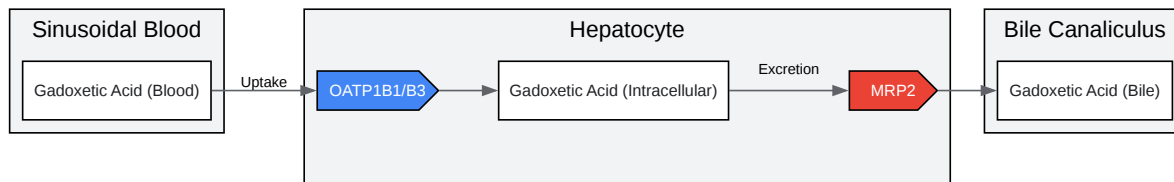
- Pre-contrast T1 Map: Acquire a baseline T1 map of the liver using a suitable T1 mapping sequence (e.g., Look-Locker, Variable Flip Angle).[\[14\]](#)[\[18\]](#)[\[19\]](#)
- Post-contrast T1 Map: Acquire a second T1 map during the hepatobiliary phase (typically 20 minutes post-injection) using the identical sequence and parameters as the pre-contrast map.[\[18\]](#)[\[19\]](#)

Data Analysis:

- Draw regions of interest (ROIs) on the pre- and post-contrast T1 maps within the liver parenchyma, avoiding large vessels and focal lesions.
- Calculate the change in T1 relaxation time ($\Delta T1$) or the T1 reduction rate ($\Delta T1\%$) using the following formulas:
 - $\Delta T1 = T1_{\text{precontrast}} - T1_{\text{postcontrast}}$
 - $\Delta T1\% = [(T1_{\text{precontrast}} - T1_{\text{postcontrast}}) / T1_{\text{precontrast}}] * 100$ [\[20\]](#)

Visualizations

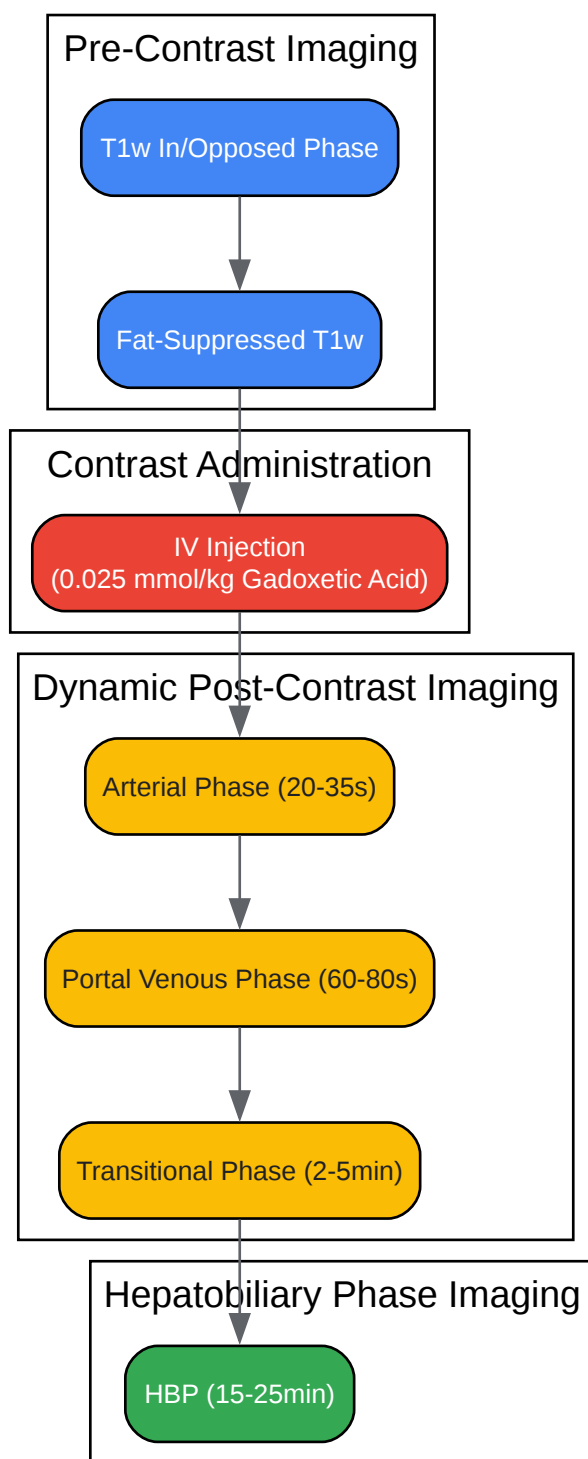
Signaling Pathway of Gadoxetic Acid Uptake and Excretion



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Caption: Cellular transport of **Gadoxetic acid** in hepatocytes.

Experimental Workflow for Gadoxetic Acid Enhanced Liver MRI



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Caption: Workflow for a dynamic **Gadoteric acid**-enhanced liver MRI.

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